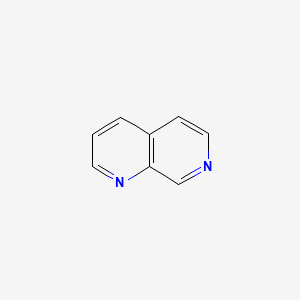

1,7-Naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-2-7-3-5-9-6-8(7)10-4-1/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBVNILGVJVVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179944 | |

| Record name | 1,7-Naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253-69-0 | |

| Record name | 1,7-Naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Naphthyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,7-NAPHTHYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA3KH11MLA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1,7-Naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Naphthyridine is a heterocyclic aromatic compound with the chemical formula C₈H₆N₂.[1][2][3] It belongs to the naphthyridine family of isomers, which are diazanaphthalenes characterized by a molecular structure composed of two fused pyridine rings. The unique arrangement of nitrogen atoms within this bicyclic system imparts a distinct set of physicochemical properties that have garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. In drug discovery, the this compound scaffold is recognized as a privileged structure, appearing in molecules with a wide range of biological activities, including kinase inhibition.[4] Understanding the core physicochemical properties of this scaffold is paramount for designing and developing novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, offering both foundational data and the experimental context for their determination.

Core Physicochemical Properties of this compound

The utility of this compound as a building block in drug development and materials science is fundamentally governed by its inherent physicochemical properties. These characteristics influence its solubility, membrane permeability, target-binding interactions, and formulation potential.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂ | [1][2][3] |

| Molecular Weight | 130.15 g/mol | [1][2] |

| CAS Number | 253-69-0 | [1][3] |

| Appearance | Crystalline solid | |

| Melting Point | 57-60 °C | |

| Boiling Point | 267.3 ± 13.0 °C at 760 mmHg | |

| Density | 1.2 ± 0.1 g/cm³ | |

| pKa (experimental) | 3.63 | |

| LogP (calculated) | 1.1 | [1] |

| Water Solubility (calculated) | log10WS = -2.81 | [5] |

Molecular Structure and Basicity (pKa)

This compound possesses two nitrogen atoms within its fused ring system. The lone pair of electrons on these nitrogen atoms confers basic properties to the molecule. The acid dissociation constant (pKa) of the protonated form is a critical parameter, as it dictates the molecule's ionization state at a given pH. The experimental pKa of this compound has been determined to be 3.63. This value indicates that this compound is a weak base.

Significance in Drug Development: The pKa is a crucial determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For orally administered drugs, the ionization state in the gastrointestinal tract (pH 1.5-8.0) significantly impacts absorption. A compound with a pKa of 3.63 will be predominantly in its protonated, charged form in the acidic environment of the stomach, which can influence its solubility and membrane permeability.

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For this compound, the calculated octanol/water partition coefficient (XLogP3-AA) is 1.1.[1]

Significance in Drug Development: LogP is a cornerstone of Lipinski's "Rule of Five," which provides guidelines for the druglikeness of a molecule. A LogP value of 1.1 suggests that this compound has a moderate degree of lipophilicity, which is often a desirable characteristic for drug candidates, balancing aqueous solubility with the ability to permeate lipid membranes.

Solubility

The solubility of a compound in aqueous and organic solvents is fundamental to its utility in both biological and synthetic contexts. This compound exhibits limited solubility in water, a characteristic attributed to its aromatic, heterocyclic structure. It is more readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), acetone, and various alcohols. A calculated value for its water solubility is given as a log10 of the molar solubility (log10WS) of -2.81.[5]

Significance in Drug Development: Aqueous solubility is a critical factor for drug formulation and bioavailability. Poor aqueous solubility can hinder the development of intravenous formulations and lead to poor absorption after oral administration. The ability to dissolve in organic solvents like DMSO is essential for in vitro screening assays.

Spectroscopic Properties

The spectroscopic signature of this compound provides a means for its identification and characterization.

-

UV-Visible Spectroscopy: The NIST Chemistry WebBook provides the UV-Visible spectrum of this compound. As a conjugated aromatic system, it absorbs ultraviolet radiation. The spectrum exhibits characteristic absorption bands corresponding to π → π* electronic transitions.[3] The conjugation of the two pyridine rings influences the wavelength of maximum absorption (λmax).[6][7]

-

Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its molecular formula of C₈H₆N₂. The NIST WebBook contains mass spectrum data for this compound.[3]

Experimental Determination of Physicochemical Properties

The accurate determination of physicochemical properties is crucial for building reliable structure-activity relationships (SAR) and for the successful development of drug candidates. Below are detailed protocols for key experimental procedures.

Determination of pKa by Potentiometric Titration

This method relies on monitoring the change in pH of a solution of the analyte upon the incremental addition of a titrant (an acid or a base).

Protocol:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, before diluting with water to a known concentration (e.g., 1-10 mM).

-

Calibration of the pH Meter: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Causality and Trustworthiness: Potentiometric titration is a robust and well-established method for pKa determination. The direct measurement of pH as a function of added acid provides a reliable determination of the equilibrium constant for protonation. Ensuring proper calibration of the pH meter and using high-purity reagents are critical for the accuracy of the results.

Determination of Lipophilicity (LogP) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for the experimental determination of LogP.

Protocol:

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water, shaking thoroughly, and allowing the phases to separate.

-

Sample Preparation: Dissolve a known amount of this compound in the n-octanol-saturated water.

-

Partitioning: Add a precise volume of the aqueous solution of the compound to a vessel containing a precise volume of the water-saturated n-octanol.

-

Equilibration: Shake the vessel at a constant temperature for a sufficient time to allow for the partitioning equilibrium to be reached (typically several hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol phases.

-

Quantification: Determine the concentration of this compound in both the aqueous and octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the LogP value using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).

Causality and Trustworthiness: This method directly measures the partitioning of the compound between the two immiscible phases, providing a direct and accurate measure of its lipophilicity. The main challenges are ensuring that equilibrium is reached and accurately measuring the concentration in each phase, especially for compounds with very high or very low LogP values.

Visualizing Experimental Workflows

To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) outline the key steps.

Caption: Workflow for pKa determination by potentiometric titration.

Caption: Workflow for LogP determination by the shake-flask method.

Conclusion

The physicochemical properties of this compound, particularly its basicity, moderate lipophilicity, and solubility profile, establish it as a valuable scaffold in medicinal chemistry. A thorough understanding and accurate determination of these properties are essential for the rational design of novel this compound derivatives with improved therapeutic potential. The experimental protocols and foundational data presented in this guide serve as a critical resource for researchers and scientists working with this important heterocyclic motif, enabling more informed decisions in the drug discovery and development process.

References

-

Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Figshare. (n.d.). 1H NMR (400 MHz, CDCl3) δ 3. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H- (A) and ¹³C- (B) NMR chemical shifts (CDCl3) of the title compound. Retrieved from [Link]

-

Cheméo. (n.d.). This compound (CAS 253-69-0) - Chemical & Physical Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Retrieved from [Link]

-

HETEROCYCLES. (1982). advances in the chemistry of 1.7-naphthyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis spectrum of ethanol solution (0.13 mM) of BS. Retrieved from [Link]

-

PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Modelling PIP4K2A inhibitory activity of this compound analogues using machine learning and molecular docking studies. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 14). 14.9: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

-

Chemguide. (n.d.). the Beer-Lambert Law - absorption spectra. Retrieved from [Link]

-

NanoQAM. (n.d.). Applications of Ultraviolet-Visible Molecular Absorption Spectrometry. Retrieved from [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

Sources

- 1. This compound | C8H6N2 | CID 9209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

A Technical Guide to Theoretical and Computational Studies of the 1,7-Naphthyridine Core

Introduction: The Significance of the 1,7-Naphthyridine Scaffold

The field of medicinal chemistry is in a perpetual search for molecular frameworks that offer both structural rigidity and versatile points for functionalization. Naphthyridines, a class of heterocyclic aromatic compounds composed of two fused pyridine rings, represent one such privileged scaffold. Among the six possible isomers, the this compound core has garnered significant attention as a key pharmacophore in the design of novel therapeutics.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) applications.[1]

This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to elucidate the fundamental properties of the this compound scaffold. For researchers, medicinal chemists, and drug development professionals, understanding these computational approaches is paramount. They not only rationalize observed experimental outcomes but also provide a predictive framework for designing next-generation therapeutic agents with enhanced potency and specificity. We will delve into the electronic structure and reactivity of the core, and then bridge these fundamental insights to their practical application in drug discovery through quantitative structure-activity relationship (QSAR) modeling and molecular docking simulations.

Part 1: Unveiling the Molecular and Electronic Landscape

A thorough understanding of a molecule's electronic structure is the bedrock upon which all predictions of its chemical behavior are built. Computational chemistry provides a powerful lens to inspect these properties at a quantum level.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. Calculations are typically performed using a specific functional and basis set. For molecules like this compound, the B3LYP functional combined with a Pople-style basis set such as 6-311G(d) or 6-311+G(d,p) has been shown to yield reliable results for geometry and electronic properties.[2][3]

The first step in any analysis is geometry optimization, a process where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation.[4] This optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography where available.

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5]

-

HOMO: This orbital acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an electrophile.

-

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons from a nucleophile.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity.[5] A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites.[5][6] It plots the electrostatic potential onto the molecule's electron density surface.

-

Red Regions (Negative Potential): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, these are localized around the nitrogen atoms, indicating their nucleophilic character.

-

Blue Regions (Positive Potential): These are electron-poor regions, indicating sites for potential nucleophilic attack.

-

Green Regions (Neutral Potential): These areas are of intermediate potential.

The MESP provides an intuitive guide to intermolecular interactions, such as hydrogen bonding, which are critical for drug-receptor binding.

Experimental Protocol: Standard Computational Workflow for Electronic Structure Analysis

-

Structure Drawing: Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.

-

Pre-optimization: Perform an initial geometry optimization using a less computationally expensive method, such as the semi-empirical AM1 method, to obtain a reasonable starting conformation.[4]

-

DFT Geometry Optimization: Submit the pre-optimized structure for full geometry optimization using DFT. A typical level of theory would be B3LYP/6-311G(d) in a computational chemistry package like Gaussian or Spartan.[2][4] This step calculates the minimum energy structure.

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.

-

Property Calculation: From the optimized wavefunction, calculate and analyze key electronic properties, including HOMO and LUMO energies and the MESP surface.

Caption: Computational workflow for determining molecular properties.

Part 2: Applications in Rational Drug Design

The fundamental insights gained from computational studies of the this compound core are directly applicable to the pragmatic challenges of drug discovery. These methods allow for the in silico screening and optimization of derivatives, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity.[4][7] For this compound derivatives, this approach has been successfully used to predict their inhibitory activity against therapeutic targets.

A notable study focused on this compound analogues as inhibitors of PIP4K2A, a lipid kinase implicated in tumor inhibition.[4][7] Researchers developed robust QSAR models using machine learning algorithms, including Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM).[4][7] The process involves calculating a wide range of molecular descriptors (vectoral representations of molecular structure) and using algorithms to identify which descriptors best correlate with the experimentally measured inhibitory activity (IC50 values).[4] Such models provide invaluable guidelines for designing new derivatives with improved potency.

Molecular Docking: Simulating the Drug-Target Interaction

Molecular docking is a powerful simulation technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., a this compound derivative) to the active site of another (the receptor, typically a protein).[8][9]

This method has been instrumental in understanding the therapeutic potential of this compound derivatives. For example:

-

As HIV-1 Inhibitors: Docking studies of 2,4-disubstituted-1,7-naphthyridines into the binding pocket of HIV-1 reverse transcriptase helped rationalize their potent inhibitory activity. The simulations revealed key interactions, such as hydrogen bonds and π–π stacking with specific amino acid residues like LYS101, TYR181, and TRP229.[8][9]

-

As PIP4K2A Inhibitors: To complement QSAR models, docking was used to gain structural insight into how this compound analogues bind to PIP4K2A. The results highlighted the importance of hydrogen bonding, pi-pi interactions, and pi-cation interactions in modulating the binding of the inhibitors.[4][7]

These studies allow scientists to visualize the precise interactions driving biological activity, providing a rational basis for modifying the ligand's structure to enhance binding affinity and selectivity.

Experimental Protocol: A Typical Molecular Docking Workflow

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Prepare the protein using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding hydrogen atoms, and assigning correct protonation states and partial charges.

-

-

Ligand Preparation:

-

Generate the 3D structure of the this compound derivative.

-

Perform energy minimization using a suitable force field (e.g., MMFF94) or DFT (as described in Part 1) to obtain a low-energy conformation.[4]

-

Assign partial charges and define rotatable bonds.

-

-

Grid Generation: Define a "grid box" that encompasses the active site of the receptor. The docking algorithm will search for favorable binding poses only within this defined space.

-

Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina, Glide). The software will systematically sample different conformations and orientations of the ligand within the active site, scoring each pose based on a scoring function that estimates binding affinity.

-

Analysis of Results:

-

Analyze the top-ranked poses. The best pose is typically the one with the lowest binding energy score.

-

Visualize the ligand-receptor complex to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) responsible for binding.[7]

-

Caption: Postulated inhibition of the Wnt pathway by 1,7-naphthyridines.

Quantitative Data Summary

Computational studies often generate vast amounts of quantitative data. Presenting this in a structured format is crucial for comparison and analysis.

Table 1: Calculated Electronic Properties of this compound (Illustrative) Note: These are representative values. Actual values depend on the specific level of theory.

| Property | Value | Significance |

| EHOMO | -6.8 eV | Electron-donating capability |

| ELUMO | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | High kinetic stability |

| Dipole Moment | 2.1 D | Moderate polarity |

Table 2: Molecular Docking Scores of this compound Derivatives (Illustrative) Note: Lower binding energy scores typically indicate higher predicted binding affinity.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Derivative A | HIV-1 RT | -9.5 | LYS101, TRP229 |

| Derivative B | PIP4K2A | -8.8 | ASP234, PHE180 |

| Derivative C | HIV-1 RT | -10.2 | LYS101, TYR181, PHE227 |

Conclusion and Future Outlook

Theoretical and computational studies have proven to be indispensable tools in the exploration of the this compound scaffold. From elucidating its fundamental electronic structure and reactivity using DFT to predicting its biological activity through sophisticated QSAR and molecular docking simulations, these in silico methods provide a rational framework that accelerates the drug discovery process. The synergy between computational prediction and empirical validation is a cornerstone of modern medicinal chemistry.

The future of this field will likely involve the increasing integration of artificial intelligence and machine learning, not only for building more accurate QSAR models but also for de novo design of novel this compound derivatives tailored for specific biological targets. As computational power grows and algorithms become more refined, the journey from a molecular scaffold to a life-saving therapeutic will become ever more efficient and precise.

References

-

Adesina, K. A., et al. (2023). Modelling PIP4K2A inhibitory activity of this compound analogues using machine learning and molecular docking studies. RSC Advances, 13(5), 3169-3186. [Link]

-

Gulea, A., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(1), 1. [Link]

-

Al-romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]

-

Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249. [Link]

-

Adesina, K. A., et al. (2023). Modelling PIP4K2A inhibitory activity of this compound analogues using machine learning and molecular docking studies. PubMed, 36660140. [Link]

-

Techasakul, S., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports, 15(1), 32622. [Link]

-

Fadda, A. A., El Defrawy, A. M., & Abd El-Aal, S. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 2(4), 87-96. [Link]

-

Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(30), 21865-21881. [Link]

-

Fadda, A. A., El Defrawy, A. M., & Abd El-Aal, S. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. ResearchGate. [Link]

-

Magit, N. D., Umar, A. B., & Magit, N. D. (2023). In-silico Investigation by Molecular Docking, DFT and Pharmacokinetic Studies of Some Synthesized 1,8-Naphthyridine Derivatives as Prospective Anti-Breast Cancer Agents. Research Square. [Link]

-

Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

-

Magit, N. D., Umar, A. B., & Magit, N. D. (2023). In-silico Investigation by Molecular Docking, DFT and Pharmacokinetic Studies of Some Synthesized 1,8-Naphthyridine Derivatives as Prospective Anti-Breast Cancer Agents. Authorea. [Link]

-

Techasakul, S., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. ResearchGate. [Link]

-

Al-Ostath, A. I., et al. (2023). Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. MDPI. [Link]

-

S. S, S., & G, R. (2023). Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques. Heliyon, 9(7), e17865. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines [article.sapub.org]

- 3. Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modelling PIP4K2A inhibitory activity of this compound analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Modelling PIP4K2A inhibitory activity of this compound analogues using machine learning and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

electronic properties of the 1,7-Naphthyridine ring system

An In-Depth Technical Guide to the Electronic Properties of the 1,7-Naphthyridine Ring System

For Researchers, Scientists, and Drug Development Professionals

Introduction: The this compound Core

The this compound scaffold, a bicyclic aromatic heterocycle containing two nitrogen atoms, is a significant pharmacophore in modern drug discovery.[1] Its rigid structure and unique electronic properties make it a versatile building block for designing molecules that can interact with a wide range of biological targets. Comprising two fused pyridine rings, its formal chemical name is 1,7-diazanaphthalene, with the molecular formula C₈H₆N₂.[2] Unlike its well-studied 1,8- and 1,5-isomers, the this compound system presents a distinct electronic profile that has been leveraged to create potent and selective inhibitors for various enzymes and receptors. This guide provides a detailed exploration of the core electronic characteristics of this ring system, the resulting chemical reactivity, and the application of these properties in coordination chemistry and drug design.

Fundamental Electronic Structure & Reactivity

The electronic nature of the this compound ring is defined by the presence of two electronegative nitrogen atoms within the fused π-system. This arrangement leads to a significant polarization of electron density, rendering the ring system electron-deficient, a feature it shares with other naphthyridine isomers. This electron deficiency is a key determinant of its chemical behavior and its interaction with biological macromolecules.

Key Electronic Features:

-

π-System: The ring system possesses 10 π-electrons, conforming to Hückel's rule for aromaticity. However, the nitrogen atoms inductively withdraw electron density from the carbocyclic atoms, lowering the energy levels of the molecular orbitals compared to naphthalene.

-

Electron Density Distribution: The nitrogen atoms create regions of low electron density (δ+) at the α and γ positions relative to them, making these sites susceptible to nucleophilic attack. Conversely, the nitrogen atoms themselves are sites of high electron density and act as Lewis bases.

-

Reactivity: The reactivity pattern of this compound is analogous to other electron-deficient heterocycles like quinoline.[3] It is generally resistant to electrophilic aromatic substitution, which would require attacking the already electron-poor ring. However, it is highly susceptible to nucleophilic aromatic substitution, especially at positions activated by the ring nitrogens. The nitrogen atoms can be readily protonated or alkylated and are excellent coordination sites for metal ions.

Caption: Predicted reactivity sites on the this compound core.

Role in Coordination Chemistry

The two nitrogen atoms of the this compound ring are spatially oriented to act as a bidentate chelating ligand for a variety of metal ions. This coordination ability is fundamental to its application in materials science and catalysis. The nitrogen lone pairs can form stable coordinate bonds, creating complexes with unique photophysical and electrochemical properties.

While studies on the 1,7-isomer are less common than for its 1,8- and 1,5-counterparts, the principles of coordination are universal.[4][5] The formation of a metal complex significantly alters the electronic structure of the naphthyridine ligand, often leading to:

-

Enhanced Luminescence: Coordination to metal centers like Cu(I) or Pt(II) can induce or enhance luminescence, making these complexes suitable for applications in organic light-emitting diodes (OLEDs) or as chemical sensors.[6]

-

Modified Redox Potentials: The binding of a metal ion alters the energy levels of the frontier molecular orbitals, changing the ease with which the complex can be oxidized or reduced.

-

Catalytic Activity: Naphthyridine-metal complexes have been explored for their catalytic activity in various organic transformations, such as hydrogen-transfer reactions.[4]

Caption: Diagram of this compound acting as a bidentate ligand.

Electronic Properties in Drug Design

The true power of the this compound scaffold is realized in medicinal chemistry, where its electronic properties are finely tuned to achieve high affinity and selectivity for specific biological targets. The electron-deficient nature of the ring plays a crucial role in forming non-covalent interactions within protein binding pockets.

-

π-π Interactions: The electron-deficient naphthyridine ring can engage in favorable π-π stacking interactions with electron-rich aromatic residues of amino acids like phenylalanine, tyrosine, or tryptophan in a protein's active site.[7]

-

Hydrogen Bonding: The ring nitrogens can act as hydrogen bond acceptors, a critical interaction for anchoring a drug molecule into its binding site.

-

Scaffold for Diverse Functionality: The reactivity of the core allows for the strategic placement of various substituents that can modulate the molecule's electronic properties, solubility, and steric profile to optimize pharmacological activity.

Case Studies

| Target Class | Example Derivative | Key Electronic Interaction | Biological Outcome | Reference |

| Lipid Kinase | Substituted 1,7-naphthyridines | π-π interaction between the electron-deficient naphthyridine ring and phenylalanine residues. | Potent inhibition of PIP4K2A, an important therapeutic target in oncology. | [7][8] |

| Phosphodiesterase | Novel this compound derivatives | Designed to mimic the core interactions of existing inhibitors by introducing nitrogen atoms to modulate electronics. | Potent and highly specific inhibition of PDE5 for erectile dysfunction. | [9] |

| Cancer Therapy | Bisleuconothine A | Inhibition of the Wnt signaling pathway. | Antiproliferative activity against human colon cancer cell lines. | [1][10] |

| Inflammation | This compound 1-oxides | Selective binding to the p38 MAP kinase active site. | Potent and selective inhibition of a key therapeutic target for inflammatory diseases. | [1] |

Experimental & Computational Workflows

Characterizing the electronic properties of novel this compound derivatives is a critical step in their development. This typically involves a combination of computational modeling and experimental validation.

Protocol 1: Computational Analysis using Density Functional Theory (DFT)

DFT is a powerful tool for predicting the electronic structure, orbital energies, and reactivity of molecules before synthesis.[11][12]

Step-by-Step Methodology:

-

Structure Generation: Build the 3D structure of the this compound derivative using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization calculation (e.g., using the B3LYP functional with a 6-31G** basis set) to find the lowest energy conformation of the molecule.

-

Frequency Calculation: Confirm that the optimized structure is a true minimum on the potential energy surface by performing a frequency calculation.

-

Property Calculation: From the optimized structure, calculate key electronic properties:

-

Frontier Molecular Orbitals (HOMO/LUMO): Determine the energy gap, which correlates with chemical reactivity and electronic transitions.[12]

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

-

Data Analysis: Interpret the HOMO-LUMO gap to predict stability and reactivity. Use the MEP map to predict sites for non-covalent interactions and chemical reactions.

Caption: Workflow for computational analysis of electronic properties.

Protocol 2: Biological Evaluation via MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of a this compound derivative on cancer cell lines, a direct measure of its potential as an anticancer agent.[10]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., a human colon cancer line) in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours.[10]

-

Compound Treatment: Prepare serial dilutions of the this compound test compound in the appropriate growth medium. Replace the medium in the wells with the compound solutions and incubate for 48-72 hours.[10]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will metabolize the yellow MTT into purple formazan crystals.[10]

-

Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[10]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-only control. Plot viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[10]

Conclusion

The this compound ring system possesses a unique and highly tunable set of electronic properties governed by the placement of its two nitrogen atoms. Its electron-deficient character dictates its chemical reactivity, making it a prime candidate for nucleophilic substitution while providing stable platforms for coordination chemistry. In drug development, these electronic features are masterfully exploited to create specific, high-affinity interactions with biological targets, leading to potent therapeutic agents in oncology and beyond.[1] The continued exploration of this scaffold, aided by both computational and experimental techniques, promises to yield novel molecules for a wide array of scientific applications.

References

-

Adeshina, Y. O., et al. (2023). Modelling PIP4K2A inhibitory activity of this compound analogues using machine learning and molecular docking studies. RSC Advances, 13(5), 3225-3242. Available from: [Link]

-

Gou, G. Z., et al. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences, 128(11), 1813-1821. Available from: [Link]

-

Chrustek, A., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(1), 2. Available from: [Link]

-

Wroblewska-Luczka, P., et al. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 25(11), 5903. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9209, this compound. Retrieved from [Link].

-

Alajarin, R., et al. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 23(8), 1836. Available from: [Link]

-

Ukita, T., et al. (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(15), 2561-2565. Available from: [Link]

-

Adeshina, Y. O., et al. (2023). Modelling PIP4K2A inhibitory activity of this compound analogues using machine learning and molecular docking studies. PubMed. Available from: [Link]

-

See, M. S., et al. (2021). Synthesis and Structural Investigation of Rigid Naphthyridine-Bis(carbene) for Trigonal Planar Coordination of Coinage Metals. Organometallics, 40(13), 2056-2066. Available from: [Link]

-

Baumgarten, H. E., & Cook, K. C. (1961). Naphthyridines. II. Synthesis of 1,7-Naphthyridines by Borsche Synthesis. The Journal of Organic Chemistry, 26(5), 1529-1533. Available from: [Link]

-

Future Science (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science. Available from: [Link]

-

See, M. S., et al. (2021). Unsymmetrical Naphthyridine-Based Dicopper(I) Complexes: Synthesis, Stability, and Carbon–Hydrogen Bond Activations. Organometallics, 40(13), 2056-2066. Available from: [Link]

-

Cuisset, A., et al. (2020). High resolution measurements supported by electronic structure calculations of two naphthalene derivatives:[2][7]- and[3][7]-naphthyridine—Estimation of the zero point inertial defect for planar polycyclic aromatic compounds. The Journal of Chemical Physics, 153(2), 024302. Available from: [Link]

-

ResearchGate (n.d.). Novel naphthyridine-based compounds in small molecular non-doped OLEDs: Synthesis, properties and their versatile applications for organic light-emitting diodes. Retrieved from [Link]

-

Yang, H., et al. (2012). Synthesis, structures and photophysical properties of luminescent copper(i) and platinum(ii) complexes with a flexible naphthyridine-phosphine ligand. Dalton Transactions, 41(22), 6739-6747. Available from: [Link]

-

ResearchGate (n.d.). Synthesis of the unsymmetrical naphthyridine-based ligand and selective formation of monometallic PtII, PtIV, and Pt/Cu heterobimetallic complexes. Retrieved from [Link]

-

da Silva, A. B. F., et al. (2015). Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives. Journal of the Brazilian Chemical Society, 26(8), 1667-1674. Available from: [Link]

-

ResearchGate (n.d.). The structure, photophysical properties and application of 1,8-naphthyridine derivatives. Retrieved from [Link]

-

Simsek, O. (2026). (PDF) Computational Investigation of the Electronic Properties of a Benzohydrazide-Naphthalene Derivative Using DFT. ResearchGate. Available from: [Link]

-

See, M. S., et al. (2021). Divergent Organomagnesium Reactivity of Rigid, Dinucleating Naphthyridine Ligands: Backbone Changes with Big Impact. Organometallics, 40(13), 2056-2066. Available from: [Link]

-

Tarita, A., et al. (2016). EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. Farmacia, 64(3), 333-338. Available from: [Link]

-

Rajagopal, S., & Seshadri, G. (1998). Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. Journal of Photochemistry and Photobiology A: Chemistry, 119(2), 125-129. Available from: [Link]

-

Gou, G. Z., et al. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences, 128(11), 1813-1821. Available from: [Link]

-

Stoyanova, A., et al. (2022). Photophysical Properties of Some Naphthalimide Derivatives. MDPI. Available from: [Link]

-

Roy, S., et al. (2021). Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. ACS Omega, 6(19), 12489-12502. Available from: [Link]

-

Worrell, B. T., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C8H6N2 | CID 9209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, structures and photophysical properties of luminescent copper(i) and platinum(ii) complexes with a flexible naphthyridine-phosphine ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Modelling PIP4K2A inhibitory activity of this compound analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modelling PIP4K2A inhibitory activity of this compound analogues using machine learning and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Isolation of Natural 1,7-Naphthyridine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the methodologies for the discovery, extraction, isolation, and structural elucidation of natural 1,7-naphthyridine alkaloids. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental choices, offering a strategic framework for navigating the complexities of natural product chemistry.

Part 1: Foundational Principles and Strategic Overview

The journey from a raw biological source to a purified, structurally defined this compound alkaloid is a multi-stage process. Each step is critical and builds upon the last, requiring a blend of classical techniques and modern analytical chemistry. The fundamental basicity of the nitrogen atoms within the this compound core is the key chemical property exploited throughout the extraction and initial purification phases.

The overall workflow is a systematic reduction of complexity, beginning with a crude extract containing a multitude of compounds and culminating in the isolation of a single molecular entity.

Whitepaper: Unlocking the Therapeutic Promise of Novel 1,7-Naphthyridine Scaffolds: A Technical Guide for Drug Discovery

Abstract

The 1,7-naphthyridine core, a nitrogen-containing heterocyclic aromatic compound, is emerging as a privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties, conferred by the specific arrangement of its two nitrogen atoms, allow for versatile substitution patterns that can be finely tuned to achieve high-potency and selective interactions with a range of biological targets. This guide provides an in-depth technical analysis of the burgeoning biological potential of novel this compound derivatives. We will move beyond a simple cataloging of activities to explore the underlying mechanisms of action, present robust experimental workflows for their evaluation, and offer insights into the structure-activity relationships (SAR) that govern their therapeutic efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in the pursuit of next-generation therapeutics for oncology, inflammatory diseases, and infectious agents.

The this compound Core: A Foundation for Versatile Drug Design

Naphthyridines are a class of bicyclic heteroaromatic compounds composed of two fused pyridine rings. The six possible isomers, distinguished by the relative positions of the nitrogen atoms, each possess distinct electronic distributions and hydrogen bonding capabilities, profoundly influencing their pharmacological profiles.[1][2][3] The 1,8-naphthyridine isomer, for instance, is the foundational core of the quinolone class of antibiotics, including nalidixic acid.[4][5][6]

The this compound scaffold, while historically less explored than its 1,8-counterpart, offers a unique vector for molecular interactions. The nitrogen at position 1 acts as a hydrogen bond acceptor, while the nitrogen at position 7 modulates the electronic character of the fused ring system, influencing the molecule's overall polarity, solubility, and metabolic stability. This inherent structural versatility makes it an attractive starting point for library synthesis and lead optimization campaigns.[7]

Synthetic Accessibility

The generation of novel this compound derivatives is accessible through various synthetic strategies. Modern multicomponent reactions and metal-catalyzed cyclizations, for example, have enabled the efficient, one-pot synthesis of diverse and functionalized scaffolds, paving the way for rapid exploration of the chemical space.[8] This synthetic tractability is a critical logistical advantage in any drug discovery program.

Therapeutic Applications in Oncology: Targeting Key Cancer Pathways

The dysregulation of cellular signaling, particularly through protein kinases, is a hallmark of cancer. The this compound scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.

Mechanism of Action: Kinase Inhibition

Fibroblast Growth Factor Receptor (FGFR) Family: Aberrant FGFR signaling, driven by mutations, amplifications, or translocations, is a key oncogenic driver in numerous cancers, including bladder, lung, and breast cancers.[9][10] Novel this compound derivatives have been developed as potent inhibitors of all four members of the FGFR kinase family (FGFR1-4) with nanomolar affinity.[9][10] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream signaling molecules.

Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A): PIP4K2A is a lipid kinase implicated in tumor inhibition through pathways involving reactive oxygen species-mediated apoptosis.[11] A library of this compound analogues has been investigated for their inhibitory activity against PIP4K2A, with IC50 values ranging from 0.066 to 18.0 μM.[11] Molecular docking studies suggest that these inhibitors form key interactions, including hydrogen bonds and pi-pi stacking, within the enzyme's active site.[11]

p38 Mitogen-Activated Protein (MAP) Kinase: While primarily associated with inflammation, the p38 MAP kinase pathway is also involved in cancer cell proliferation and survival. This compound N-oxides have been identified as potent and highly selective inhibitors of p38α MAP kinase.[12]

Below is a conceptual diagram illustrating the inhibitory action of a this compound derivative on the FGFR signaling pathway.

Mechanism of Action: Topoisomerase II Inhibition

Beyond kinase inhibition, certain this compound derivatives have been found to inhibit topoisomerase II, an essential enzyme for resolving DNA topological problems during replication and transcription.[13] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to double-strand breaks and ultimately trigger apoptosis in cancer cells. This mechanism is shared by established chemotherapeutic agents and highlights another promising avenue for the scaffold.[13]

Quantitative Data: Cytotoxic Activity

The following table summarizes the cytotoxic activity of representative this compound derivatives against various human cancer cell lines.

| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 16 | Topoisomerase II Inhibitor | HeLa (Cervical) | 0.7 | [13] |

| HL-60 (Leukemia) | 0.1 | [13] | ||

| PC-3 (Prostate) | 5.1 | [13] | ||

| Aaptamine | General Cytotoxicity | H1299 (Lung) | 10.47 µg/mL | [4] |

| HeLa (Cervical) | 15.03 µg/mL | [4] | ||

| Compound 101 | General Cytotoxicity | Ovarian Cancer | 3.5 | [4] |

| Non-small-cell Lung | 1.77 | [4] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a self-validating system for assessing the cytotoxic effects of novel this compound compounds on adherent cancer cell lines.

-

Cell Seeding:

-

Culture human cancer cells (e.g., HeLa, PC-3) to ~80% confluency in appropriate media.

-

Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 2X stock solution of the this compound test compounds in culture media. Perform a serial dilution to obtain a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Add 100 µL of the 2X compound solutions to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Aspirate the media from the wells and add 100 µL of fresh media plus 10 µL of the MTT stock solution to each well.

-

Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully aspirate the MTT solution.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

-

Anti-Inflammatory Potential via p38 MAP Kinase Inhibition

Chronic inflammation is a driver of numerous diseases. The p38 MAP kinase signaling cascade is a critical pathway in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα).

As mentioned, this compound N-oxides have been identified as potent and selective inhibitors of p38α MAP kinase.[12] In vivo studies have demonstrated their efficacy, with some derivatives reducing TNFα levels in an acute murine model of inflammation with an ED50 of 0.5 mg/kg and in a chronic rat model of adjuvant arthritis with an ED50 of < 1 mg/kg when dosed orally.[12] This demonstrates excellent translation from in vitro potency to in vivo efficacy.

Antimicrobial Activity: A New Frontier

While the 1,8-naphthyridine core is famous for its antibacterial properties through DNA gyrase and topoisomerase IV inhibition, derivatives of the 2,7-naphthyridine isomer have also shown a broad spectrum of antimicrobial activity.[3][14] Recent studies on 2,7-naphthyridine derivatives demonstrated selective activity against Staphylococcus aureus, with one lead compound showing a Minimum Inhibitory Concentration (MIC) of 8 mg/L.[3] Molecular dynamics simulations support a stable binding interaction with the gyrase-DNA complex, suggesting a similar mechanism to their 1,8-isomer cousins.[3] This highlights that different naphthyridine isomers can be tailored to target specific pathogens, including drug-resistant strains.[5][15][16]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The following workflow outlines the broth microdilution method for determining the MIC of novel this compound derivatives.

Other Emerging Applications

The versatility of the this compound scaffold extends to other therapeutic areas:

-

PDE5 Inhibition: Novel 1,7- and 2,7-naphthyridine derivatives have been developed as potent and highly specific inhibitors of phosphodiesterase 5 (PDE5), with one 2,7-naphthyridine showing an IC50 of 0.23 nM and over 100,000-fold selectivity against other PDE isoforms.[17]

-

Neuroprotection: While direct evidence for 1,7-naphthyridines is still emerging, the broader naphthyridine class has been investigated for activity against neurodegenerative diseases.[18] Given their ability to cross the blood-brain barrier and interact with various kinases, this remains a promising area for future research.[19][20]

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and synthetically accessible core for the development of novel therapeutics. Its demonstrated ability to potently and selectively inhibit key targets in oncology, inflammation, and infectious diseases validates its status as a privileged structure in medicinal chemistry.

Future research should focus on:

-

Exploring Novel Substitution Patterns: Leveraging advanced synthetic methods to decorate the scaffold at previously unexplored positions to improve potency, selectivity, and ADME properties.

-

Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to design next-generation inhibitors with optimized interactions within their target binding sites.

-

Expanding Therapeutic Targets: Screening this compound libraries against a wider range of biological targets, including those involved in metabolic and neurological disorders.

By integrating rational design, robust biological evaluation, and a deep understanding of mechanism of action, the full therapeutic potential of the this compound scaffold can be realized, leading to the discovery of innovative medicines for challenging diseases.

References

-

Almario, A., et al. (2011). This compound 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry, 54(22), 7899-910. [Link]

-

Vashishtha, K., et al. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link]

-

Angibaud, P. R., et al. (2015). Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641. [Link]

-

Chen, Y-F., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5357-5364. [Link]

-

Abdullahi, M., et al. (2022). Modelling PIP4K2A inhibitory activity of this compound analogues using machine learning and molecular docking studies. Scientific Reports, 12(1), 19574. [Link]

-

Guzik, P., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4786. [Link]

-

Ohno, M., et al. (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(14), 2341-5. [Link]

-

Guzik, P., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4786. [Link]

-

Wójcicka, A., & Mączyński, M. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 14(11), 1148. [Link]

-

Wójcicka, A., & Mączyński, M. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Scilit. [Link]

-

Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link]

-

Angibaud, P. R., et al. (2015). Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. ResearchGate. [Link]

-

Wójcicka, A., & Mączyński, M. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 14(11), 1148. [Link]

-

Kumar, S., et al. (2018). Antimicrobial activity of novel naphthyridine compounds. ResearchGate. [Link]

-

Ge, H., et al. (2006). Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. Organic Letters, 8(20), 4629-32. [Link]

-

Jella, K. S., et al. (2025). Synthesis, Biological Evaluation, and Molecular Docking Studies of[1][12]-Naphthyridine Derivatives as Potential Anticancer and. Polycyclic Aromatic Compounds. [Link]

-

Wójcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(21), 15893. [Link]

-

Maccioni, E., et al. (2023). Synthesis of Novel Benzo[b][4][12]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1662. [Link]

-

Wang, H., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(15), 10091-10100. [Link]

-

Kumar, A., et al. (2013). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1141-9. [Link]

-

Wang, H., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(15), 10091-10100. [Link]

-

Wójcicka, A., & Mączyński, M. (2021). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

-

Kumar, A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(13), 1185-1211. [Link]

-

Kim, H-G., et al. (2012). Naphthazarin has a protective effect on the 1-methyl-4-phenyl-1,2,3,4-tetrahydropyridine-induced Parkinson's disease model. Journal of Neuroscience Research, 90(9), 1842-9. [Link]

-

Kumar, A., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Current Drug Targets, 22(1), 108-125. [Link]

-

Alam, M. S., et al. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Archives of Pharmacal Research, 38(5), 784-93. [Link]

-

Pinet, E., et al. (2007). Neuroprotective effects of natural products: interaction with intracellular kinases, amyloid peptides and a possible role for transthyretin. Neurochemical Research, 32(10), 1709-17. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Modelling PIP4K2A inhibitory activity of this compound analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. researchgate.net [researchgate.net]

- 16. scilit.com [scilit.com]

- 17. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Naphthazarin has a protective effect on the 1-methyl-4-phenyl-1,2,3,4-tetrahydropyridine-induced Parkinson's disease model [pubmed.ncbi.nlm.nih.gov]

- 20. Neuroprotective effects of natural products: interaction with intracellular kinases, amyloid peptides and a possible role for transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]

1,7-Naphthyridine Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Heterocycle

The 1,7-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a "privileged structure" in medicinal chemistry. This designation is reserved for molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of novel therapeutics. The unique electronic properties and rigid, planar geometry of the this compound nucleus allow for precise spatial orientation of substituents, facilitating high-affinity interactions with a variety of enzyme active sites and receptors.

Historically, the broader naphthyridine class of compounds has yielded significant therapeutic successes, most notably the quinolone antibiotics, such as nalidixic acid, which target bacterial DNA gyrase. More recently, derivatives of various naphthyridine isomers have been investigated and developed for a wide range of diseases, including cancer, inflammation, and infectious diseases[1]. The anticancer agent vosaroxin, a 1,8-naphthyridine derivative, is a potent topoisomerase II inhibitor that has undergone clinical trials for acute myeloid leukemia, highlighting the clinical potential of this heterocyclic family[2][3][4]. This guide will focus specifically on the this compound isomer, detailing its synthesis, key biological activities, and the experimental methodologies crucial for the discovery and development of novel drug candidates based on this promising scaffold.

Synthetic Strategies for the this compound Core

The construction of the this compound skeleton is a critical step in the development of derivatives for medicinal chemistry applications. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. One of the most robust and versatile methods for the synthesis of substituted pyridines, and by extension, naphthyridines, is the Friedländer annulation.

The Friedländer Annulation: A Powerful Tool for this compound Synthesis

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). This reaction can be catalyzed by either acid or base and proceeds through a series of condensation and cyclodehydration steps to form the quinoline or, in this case, naphthyridine ring system. For the synthesis of 1,7-naphthyridines, a suitably substituted 3-aminopyridine derivative serves as the key starting material.

A general representation of the Friedländer synthesis to access the this compound core is depicted below:

Caption: Generalized Friedländer synthesis of 1,7-naphthyridines.

Experimental Protocol: Synthesis of a this compound Derivative via Friedländer Annulation

This protocol provides a representative, step-by-step methodology for the synthesis of a substituted this compound. Note: This is a general procedure and may require optimization for specific substrates.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-acetylpyridine (1.0 eq) and the desired active methylene compound (e.g., ethyl acetoacetate, 1.1 eq) to a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide (0.2 eq), or an acid, like p-toluenesulfonic acid (0.1 eq). The choice of catalyst depends on the specific reactivity of the substrates.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to afford the desired this compound derivative.

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a remarkable breadth of biological activities, with a particularly strong emphasis on their role as kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.

Inhibition of p38 Mitogen-Activated Protein (MAP) Kinase

The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses. It is activated by cellular stresses and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and various interleukins[5][6]. Chronic activation of this pathway is implicated in inflammatory diseases such as rheumatoid arthritis.

Caption: The p38 MAPK signaling pathway and the point of inhibition by this compound derivatives.

This compound-1-oxides have been identified as potent and selective inhibitors of p38α MAP kinase[7][8]. The N-oxide oxygen was found to be crucial for activity and selectivity. These compounds have demonstrated efficacy in reducing TNF-α production in cellular and in vivo models of inflammation[8].

Table 1: Structure-Activity Relationship (SAR) of this compound-1-Oxide p38 Inhibitors

| Compound | R1 | R2 | p38α IC50 (nM) |

| 1a | H | Phenyl | >10000 |

| 1b | H | 4-Fluorophenyl | 500 |

| 1c | Methyl | 4-Fluorophenyl | 25 |

| 1d | Ethyl | 4-Fluorophenyl | 10 |

Data compiled from representative literature and is for illustrative purposes.[7][8]

The SAR data suggest that small alkyl groups at the R1 position and a substituted phenyl ring at the R2 position are favorable for potent p38α inhibition.

Inhibition of Fibroblast Growth Factor Receptor (FGFR)

The FGFR signaling pathway is integral to cell proliferation, survival, and angiogenesis. Aberrant activation of this pathway through mutations, gene amplification, or translocations is a known driver in various cancers[4][7]. Consequently, FGFRs are an attractive target for cancer therapy.

Caption: The FGFR signaling pathway, a target for this compound-based anticancer agents.

Novel this compound derivatives have been designed as potent inhibitors of the FGFR kinase family[7]. These compounds have demonstrated nanomolar affinity for FGFR1, 2, 3, and 4 in both enzymatic and cellular assays, with good selectivity over other kinases such as VEGFR-2[7].

Table 2: Inhibitory Activity of Representative this compound Derivatives against FGFR Kinases

| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |

| 2a | 15 | 25 | 10 | 30 |

| 2b | 5 | 12 | 4 | 15 |

| 2c | 150 | 200 | 120 | 250 |

Data compiled from representative literature and is for illustrative purposes.[7][9]

Inhibition of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A)